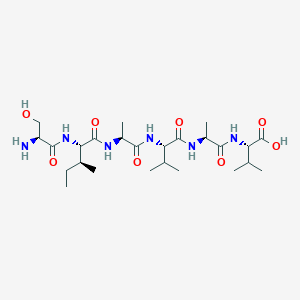
N-(3-Sulfopropyl)-D-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Sulfopropyl)-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a sulfopropyl group attached to the nitrogen atom of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-tryptophan typically involves the N-alkylation of D-tryptophan with 3-propane sultone. The reaction is carried out in an aqueous medium under neutral pH conditions to ensure high efficiency and yield . The reaction proceeds as follows:
- Dissolve D-tryptophan in water.
- Add 3-propane sultone to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Sulfopropyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfopropyl group.
Applications De Recherche Scientifique
N-(3-Sulfopropyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to tryptophan.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials with specific chemical properties
Mécanisme D'action
The mechanism of action of N-(3-Sulfopropyl)-D-tryptophan involves its interaction with various molecular targets and pathways. The sulfopropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The indole ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
- N-(3-Sulfopropyl)-D-tryptophan
- N-(3-Sulfopropyl)-L-tryptophan
- N-(3-Sulfopropyl)-D-phenylalanine
Comparison: this compound is unique due to its specific structural features, such as the presence of the sulfopropyl group and the D-configuration of tryptophan. Compared to its L-isomer, it may exhibit different biological activities and interactions with enzymes.
Propriétés
Numéro CAS |
819864-30-7 |
|---|---|
Formule moléculaire |
C14H18N2O5S |
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
(2R)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m1/s1 |
Clé InChI |
OHGSQGHREYMASY-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
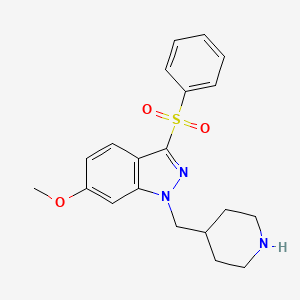
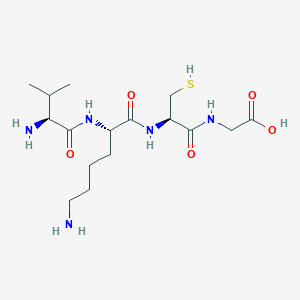
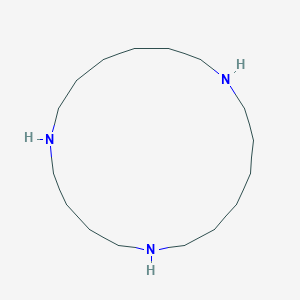
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)

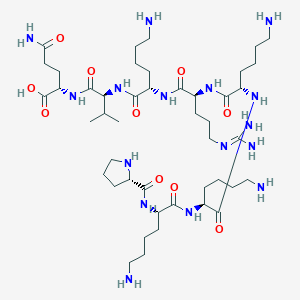
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
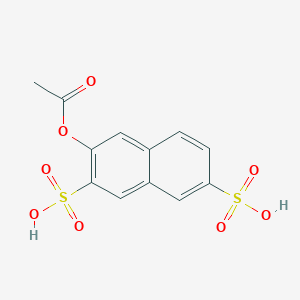
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
